L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-

Description

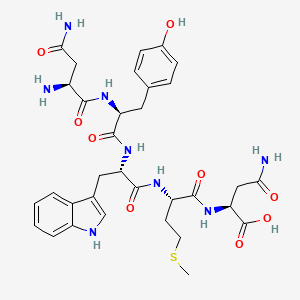

L-Asparagine is a non-essential amino acid critical in nitrogen metabolism, protein synthesis, and neurological functions. It serves as a precursor for aspartic acid and participates in the urea cycle. Industrially, it is synthesized enzymatically via asparagine synthase coupled with ATP regeneration systems, achieving high yields (up to 98% conversion) under optimized conditions . Its structural simplicity (C₄H₈N₂O₃) and polar side chain enable solubility in aqueous environments, making it a key substrate in biochemical assays and therapeutic applications, such as L-asparaginase-based cancer therapies .

Its sequence includes aromatic (tyrosine, tryptophan) and sulfur-containing (methionine) residues, conferring unique physicochemical properties. Unlike L-asparagine, this peptide’s functionality is influenced by secondary structures (e.g., β-turns) and side-chain interactions, which may enhance receptor binding or stability compared to monomeric amino acids.

Properties

CAS No. |

733021-30-2 |

|---|---|

Molecular Formula |

C33H42N8O9S |

Molecular Weight |

726.8 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C33H42N8O9S/c1-51-11-10-23(30(46)41-26(33(49)50)15-28(36)44)38-32(48)25(13-18-16-37-22-5-3-2-4-20(18)22)40-31(47)24(12-17-6-8-19(42)9-7-17)39-29(45)21(34)14-27(35)43/h2-9,16,21,23-26,37,42H,10-15,34H2,1H3,(H2,35,43)(H2,36,44)(H,38,48)(H,39,45)(H,40,47)(H,41,46)(H,49,50)/t21-,23-,24-,25-,26-/m0/s1 |

InChI Key |

ZWEJERQUIWVADF-GKKOWRRISA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Iterative Deprotection and Coupling

Each subsequent amino acid is added using Fmoc/t-Bu chemistry:

- Deprotection : Fmoc removal with 20% piperidine in DMF.

- Activation : Carboxyl group activation via HBTU/HOBt or DIPCDI.

- Coupling : Reaction for 1–2 hours under nitrogen, monitored by Kaiser test.

For asparagine residues, side-chain protection is critical to prevent side reactions. The trialkoxybenzyl (Taob) group offers stability during SPPS and selective cleavage with trifluoroacetic acid (TFA). Tyrosine’s phenolic hydroxyl is protected with tert-butyl (t-Bu), while tryptophan’s indole may remain unprotected due to lower reactivity.

Protection Strategies for Challenging Residues

Asparagine Side-Chain Protection

Asparagine’s side-chain amide is prone to dehydration, forming nitriles under acidic conditions. The Taob group (trialkoxybenzyl) prevents this while allowing orthogonal deprotection:

| Amino Acid | Protection Group | Deprotection Condition |

|---|---|---|

| Asn | Taob | TFA/water (95:5) |

| Tyr | t-Bu | TFA |

| Trp | None/Boc | TFA (if Boc) |

Methionine Oxidation Mitigation

Methionine’s thioether is susceptible to oxidation. Synthesis under inert atmosphere (argon/nitrogen) and addition of reducing agents (e.g., dithiothreitol) during cleavage preserve integrity.

Coupling Reagents and Reaction Optimization

Active Ester Methods

The use of active esters, such as 2,4,5-trichlorophenyl (TCP) esters, enhances coupling efficiency for sterically hindered residues like tryptophan. For example, N-protected tryptophan TCP ester reacts with the deprotected amine in DMF at −20°C, achieving >90% coupling yield.

Carbodiimide-Mediated Coupling

DIPCDI and HOBt are preferred for asparagine and tyrosine residues, minimizing epimerization. A study reported 85% yield for Asn-Tyr coupling using DIPCDI/HOBt in DCM.

Cleavage and Global Deprotection

Resin Cleavage

Final cleavage employs TFA-based cocktails:

Aspartimide Formation Prevention

Asparagine-asparagine sequences risk aspartimide formation under acidic conditions. Adding 1% 1-hydroxy-7-azabenzotriazole (HOAt) during cleavage suppresses this side reaction.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified using:

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight:

Comparative Analysis of Synthesis Strategies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| SPPS (Fmoc) | 70 | 95 | Scalability, automation |

| Solution-Phase | 50 | 80 | Low cost for small batches |

| Hybrid SPPS | 65 | 90 | Combines SPPS and fragment coupling |

Chemical Reactions Analysis

Types of Reactions

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Various reagents such as carbodiimides for amide bond formation.

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Free thiol groups.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Introduction to L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is a complex peptide composed of several amino acids. This compound has garnered attention in various scientific fields due to its potential applications in biochemistry, cell culture, and medical research. This article explores its applications, particularly in scientific research, while providing comprehensive data tables and case studies.

Biological Role

L-Asparagine is classified as a non-essential amino acid, meaning that it can be synthesized by the body. It plays a crucial role in protein synthesis and cellular functions. In cancer cells, the demand for L-asparagine increases due to their rapid proliferation, making it an important target for therapeutic interventions .

Cell Culture

L-Asparagine is widely used in cell culture media to promote the growth of various cell types. It is an essential component of Dulbecco's Modified Eagle Medium (DMEM) and Minimum Essential Medium (MEM), which are commonly used for culturing mammalian cells .

Table 1: Role of L-Asparagine in Cell Culture

Cancer Research

Due to its elevated requirement in cancerous cells, L-asparagine has been investigated as a target for cancer therapies. The enzyme asparaginase can degrade L-asparagine, leading to reduced availability for tumor cells, which can inhibit their growth . This approach has been utilized in treatments for leukemia and lymphoma.

Case Study: Asparaginase Therapy

In clinical settings, asparaginase has been used successfully to treat acute lymphoblastic leukemia (ALL). Studies have shown that patients receiving asparaginase-based therapy exhibit improved survival rates compared to those who do not .

Metabolic Studies

L-Asparagine is involved in metabolic pathways that control nitrogen balance and ammonia detoxification within the body. It participates in the conversion of aspartate and ammonia through the action of asparagine synthetase, which is critical for maintaining cellular homeostasis .

Table 2: Metabolic Functions of L-Asparagine

| Function | Description |

|---|---|

| Ammonia Detoxification | Converts ammonia into less toxic forms |

| Nitrogen Balance | Plays a role in nitrogen metabolism within cells |

| Precursor Role | Acts as a precursor for other amino acids like arginine |

Microbial Applications

L-Asparagine has also been shown to enhance spore germination in certain bacteria such as Bacillus subtilis. Its role as a nutrient source supports microbial growth and metabolic activities, making it valuable in microbiological studies .

Mechanism of Action

The mechanism of action of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The peptide can bind to enzymes and receptors involved in amino acid metabolism and cellular signaling.

Pathways: It may inhibit the synthesis of proteins by depleting essential amino acids, leading to cell death in certain cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- L-Glutamine vs. L-Asparagine: Both are amide-containing amino acids, but L-glutamine’s additional methylene group increases hydrophobicity and alters metabolic roles (e.g., immune cell proliferation vs. asparagine’s cancer therapy relevance) .

- Asp-Tyr-Trp-Met vs. Single Amino Acids: The tetrapeptide’s aromatic residues (Tyr, Trp) enable π-π stacking and UV absorbance, while methionine contributes redox activity—features absent in monomeric asparagine .

Enzymatic and Transport Specificity

- L-Asparaginase Specificity : L-asparaginase selectively hydrolyzes L-asparagine to aspartic acid, sparing L-glutamine due to structural differences in substrate binding pockets .

- Tetrapeptide Stability : Unlike L-asparagine, peptides are prone to proteolytic degradation unless stabilized by cyclization or modified backbones .

Research Findings and Data Highlights

- L-Asparagine in Cancer Therapy : Depletion by L-asparaginase induces apoptosis in leukemic cells, validated via HPLC and voltammetry .

- Structural Insights : L-Asparagine condensation products with aldehydes form cyclic pyrimidines, contrasting with linear imines in aromatic aldehyde reactions .

- Metabolic Competition : In plant tubers, L-asparagine and L-glutamine coexist but differ in concentration, reflecting distinct biosynthetic pathways .

Biological Activity

L-Asparagine, along with its derivatives such as L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-, plays a significant role in various biological processes, particularly in cancer treatment and cellular metabolism. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and related research findings.

Overview of L-Asparagine and Its Derivatives

L-Asparagine is a non-essential amino acid that is crucial for protein synthesis and cellular function. It is synthesized in the body from aspartic acid and glutamine through the action of the enzyme asparagine synthetase. In cancer biology, L-asparagine is particularly important as many cancer cells, including those in acute lymphoblastic leukemia (ALL), are unable to synthesize it adequately and rely on external sources for their growth .

Structure and Composition

The compound L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- can be described as a peptide consisting of several amino acids:

- L-Asparagine (Asn)

- L-Tyrosine (Tyr)

- L-Tryptophan (Trp)

- L-Methionine (Met)

This sequence contributes to its biological activity, particularly in modulating cellular processes and interactions with various biomolecules.

The primary mechanism by which L-asparaginase (a related enzyme) exerts its effects is through the hydrolysis of L-asparagine into aspartic acid and ammonia. This reaction depletes the available L-asparagine in the bloodstream, effectively starving cancer cells that depend on this amino acid for proliferation .

Enzymatic Activity

Research has shown that engineered forms of L-asparaginase exhibit enhanced stability and activity against leukemic cells. For instance, mutations such as N24A have been identified to improve enzymatic function by stabilizing the active form of the enzyme . This engineering approach aims to develop more effective treatments with fewer side effects.

Therapeutic Applications

-

Cancer Treatment :

- L-asparaginase is widely used in chemotherapy regimens for ALL. By depleting serum asparagine levels, it induces apoptosis in neoplastic cells that cannot synthesize this amino acid .

- Clinical studies have demonstrated that patients receiving L-asparaginase treatment show significant reductions in both serum asparagine and glutamine levels within weeks .

- Cell Culture :

- Immunogenicity Concerns :

Case Study: Efficacy in Acute Lymphoblastic Leukemia

A study involving pediatric patients with ALL demonstrated that those treated with L-asparaginase had improved remission rates compared to those who did not receive the enzyme. The depletion of serum asparagine was linked to reduced tumor burden and enhanced survival outcomes .

Table 1: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.